4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-3-6-4-7-8(10)11-5(2)12-9(7)13-6/h4H,3H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSZGBCZDALODF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)N=C(N=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting ethyl cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Formation of the Pyrrolo[2,3-d]pyrimidine Ring: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated using phosphorus oxychloride to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Introduction of Ethyl and Methyl Groups:
Industrial Production Methods
Industrial production of 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent pyrimidine ring. This reactivity enables the synthesis of diverse derivatives:
-
Amine Substitution : Reacting with primary or secondary amines (e.g., benzylamine, morpholine) in ethanol under reflux conditions replaces the chlorine with an amine group. For example, treatment with ethyl-4-aminobenzoate in ethanol at reflux yields ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate with 84% efficiency .
-
Thiol Substitution : Thiols (e.g., sodium thiophenoxide) in polar aprotic solvents like DMF facilitate sulfur substitution at position 4.
Oxidation and Reduction Reactions
The ethyl and methyl substituents influence redox behavior:
-
Oxidation : Strong oxidizing agents like potassium permanganate selectively oxidize the ethyl group to a carboxylic acid under acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s unsaturated bonds, forming dihydro derivatives while preserving the chlorine substituent.
Cyclization and Ring Modification
The fused pyrrolopyrimidine system participates in intramolecular cyclization:
-
Formation of Tricyclic Systems : Heating with triethyl orthoformate in acetic anhydride induces cyclization between the ethyl group and adjacent nitrogen, generating tricyclic structures.
| Reagent | Conditions | Product |
|---|---|---|
| Triethyl orthoformate | Acetic anhydride, 120°C | 6-Ethyl-2-methyl-7H-pyrrolo[2,3-d] oxazino[5,6-d]pyrimidine |
Cross-Coupling Reactions
The compound engages in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reacting with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ introduces aryl groups at position 4.
Stability and Degradation Pathways
-
Hydrolytic Stability : The chlorine group undergoes slow hydrolysis in aqueous alkaline solutions (pH > 10) to form the corresponding hydroxyl derivative.
-
Thermal Decomposition : Prolonged heating above 200°C results in decomposition via cleavage of the pyrrole ring.
Scientific Research Applications
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is studied for its potential to modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell growth and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The target compound’s ethyl and methyl groups lower polarity compared to aryl-substituted analogs (e.g., N-phenyl derivatives), reducing aqueous solubility but improving membrane permeability .
- Melting Points : Aliphatic substituents generally result in lower melting points (e.g., 188–194°C for 5,6-dimethyl analog ) compared to aryl derivatives (e.g., 253°C for fluorophenyl analog ).
- Reactivity : The 4-chloro group in the target compound allows nucleophilic substitution, similar to 4-chloro-7-methyl derivatives used in coupling reactions .
Key Research Findings
Substituent Position : Chlorine at position 4 is critical for reactivity, while C6 substituents (ethyl vs. methyl or aryl) dictate steric and electronic profiles .
Biological Relevance : Aryl groups enhance kinase binding, while alkyl groups improve pharmacokinetic properties (e.g., half-life) .
Polyglutamation : Required for multi-enzyme inhibition (as in LY231514), but absent in the target compound due to lack of glutamate moieties .
Biological Activity
4-Chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to various therapeutic applications. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.
Synthesis
The synthesis of 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several key steps that optimize yield and purity. The compound can be synthesized through a multi-step reaction process that includes the formation of the pyrrolo[2,3-d]pyrimidine core followed by chlorination and ethyl substitution. Recent advancements have improved the efficiency of this synthesis, yielding high-purity products suitable for biological testing .
The compound's biological activity is largely attributed to its interaction with specific protein targets. Notably, it has been identified as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. Inhibition of CSF1R has therapeutic implications for various inflammatory and oncological conditions .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine structure can significantly influence its biological activity. For instance, variations in substituents at specific positions on the pyrimidine ring have been correlated with changes in potency against CSF1R and other kinases. A recent study highlighted that certain derivatives exhibited subnanomolar inhibition of CSF1R, showcasing the potential for developing highly selective therapeutics .
Anti-Cancer Activity
In vitro studies have shown that 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibits cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's efficacy was evaluated using IC50 values, indicating its potential as an anti-cancer agent. Table 1 summarizes the cytotoxicity data across different cell lines:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| HeLa | 1.5 | Significant cytotoxicity observed |
| MDA-MB-231 | 2.0 | Moderate cytotoxicity |
| MCF-7 | 3.0 | Lower potency compared to others |
In Vivo Studies
Further pharmacokinetic profiling indicated favorable absorption and stability in vivo, suggesting that this compound could be developed into a therapeutic agent with practical clinical applications. Studies involving animal models have demonstrated its potential effectiveness in reducing tumor growth when administered at specific dosages .
Q & A
Q. What are the standard synthetic routes for 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines or alkylating agents. A common procedure involves refluxing the starting material with substituted anilines in isopropanol and HCl, followed by purification via column chromatography or recrystallization . Optimization includes adjusting reaction time (12–48 hours), solvent polarity, and acid catalyst concentration. For example, using excess HCl (3 drops) in isopropanol yields 27–94% depending on substituent reactivity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- 1H NMR : Key signals include aromatic protons (δ 6.2–8.7 ppm), NH2 groups (δ 5.7–5.9 ppm), and methyl/ethyl substituents (δ 2.8–3.8 ppm). For example, the ethyl group in 4-chloro-6-ethyl derivatives appears as a triplet (δ ~2.9 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match calculated values within 0.001 Da. For instance, C14H13N4Cl shows m/z 272.0831 .
- TLC : Rf values (e.g., 0.48 in CHCl3/MeOH 10:1) verify purity and reaction progress .
Advanced Research Questions
Q. What strategies resolve contradictions in kinase inhibition data between derivatives with similar substituents?
Answer: Discrepancies in inhibitory activity (e.g., IC50 variations) may arise from substituent positioning or steric hindrance. For example:
- Substituent orientation : 2,5-Dimethoxybenzyl groups (Compound 13, IC50 = 12 nM) show higher EGFR inhibition than naphthylmethyl groups (Compound 11, IC50 = 45 nM) due to improved hydrophobic interactions .
- Bioassay validation : Use orthogonal assays (e.g., ELISA for ATP-binding vs. cellular proliferation) to confirm target specificity. Cross-check with molecular docking to assess binding pose consistency .
Q. How does the ethyl group at position 6 influence the compound’s pharmacokinetic properties?
Answer: The ethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility. To balance this:
- Metabolic stability : Replace with cyclopropyl or fluorinated ethyl groups to slow CYP450-mediated oxidation .
- Solubility enhancement : Co-crystallize with counterions (e.g., HCl) or formulate with surfactants (e.g., PEG-400) .
Q. What experimental designs validate the compound’s selectivity across kinase families?
Answer:
- Kinase panel screening : Test against 50+ kinases (e.g., EGFR, VEGFR2, CDK2) at 1 µM to identify off-target effects .
- Structural analysis : Perform X-ray crystallography of the compound bound to kinases to identify key interactions (e.g., hydrogen bonds with hinge regions) .
- Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to assess resistance profiles .
Methodological Challenges
Q. How to troubleshoot low yields in large-scale synthesis?
Answer:
- Scale-up adjustments : Replace batch reflux with flow chemistry for better heat transfer and reduced side reactions .
- Purification : Use silica gel plug filtration (as in Compound 31 synthesis) to remove polymeric byproducts .
- Solvent selection : Switch from methanol to ethyl acetate/hexane mixtures for higher recovery during recrystallization .
Q. How to analyze conflicting NMR data for regioisomeric impurities?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
